molecular formula C18H22N2O4S B5149362 2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE

2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B5149362
M. Wt: 362.4 g/mol
InChI Key: CGZSCKCBKQAEKB-UHFFFAOYSA-N
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Description

2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound with a molecular formula of C19H24N2O5S. This compound is known for its unique chemical structure, which includes a methanesulfonamido group and a phenylethyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylmethanesulfonamide with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonamido group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The methanesulfonamido group can form hydrogen bonds with biological molecules, while the phenylethyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenoxyethyl)methanesulfonamide
  • 2-[N-(4-methoxyphenyl)methanesulfonamido]-N-[2-(methylsulfanyl)phenyl]acetamide

Uniqueness

2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonamido group provides stability and reactivity, while the phenylethyl group enhances its interaction with biological targets.

Properties

IUPAC Name

2-(2-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-24-17-11-7-6-10-16(17)20(25(2,22)23)14-18(21)19-13-12-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZSCKCBKQAEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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